2-(2-Chloro-6-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone
Description
2-(2-Chloro-6-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone is a synthetic organic compound featuring a substituted ethanone backbone. Its structure comprises a 2-chloro-6-fluorophenyl group attached to the ethanone carbonyl, while the piperidine ring at the 1-position is modified with a furan-2-ylmethyl sulfonyl substituent. Its molecular formula is C₁₉H₁₈ClFNO₄S, with a molecular weight of 410.87 g/mol (estimated based on structural analogs in and ). The sulfonyl-piperidine moiety and halogenated aromatic system suggest enhanced stability and target-binding capacity compared to simpler analogs .
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO4S/c19-16-4-1-5-17(20)15(16)11-18(22)21-8-6-14(7-9-21)26(23,24)12-13-3-2-10-25-13/h1-5,10,14H,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUNRFSRLPFJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chloro-6-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone , often referred to as compound A , is a synthetic organic molecule with potential pharmaceutical applications. This article delves into its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
- Molecular Formula : C12H12ClFNO3S
- Molecular Weight : 299.75 g/mol
- CAS Number : 1184838-84-3
- Structure : The compound features a chloro-fluoro-substituted phenyl ring, a piperidine moiety, and a furan sulfonyl group, which may contribute to its biological activities.
The biological activity of compound A is primarily attributed to its interaction with specific molecular targets in cells. Research indicates that it may inhibit certain enzymes or receptors involved in disease pathways, particularly in cancer and viral infections.
Antiviral Activity
Recent studies have shown that derivatives of compounds with similar structures exhibit significant antiviral properties, particularly against HIV. For instance, compounds with the 2-chloro-6-fluorophenyl substitution demonstrated potent inhibition of HIV reverse transcriptase, suggesting that compound A may also possess similar antiviral efficacy .
Anticancer Activity
- Cell Lines Tested : Various studies have tested the efficacy of related compounds against human breast cancer cell lines (e.g., MCF-7).
- Mechanisms : The anticancer activity is thought to be mediated through the inhibition of Poly (ADP-Ribose) Polymerase (PARP), leading to enhanced apoptosis in cancer cells. For example, related compounds showed IC50 values ranging from 18 μM to 57.3 μM against breast cancer cells .
- Case Studies : In vitro assays revealed that compound A's derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation .
Research Findings
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-(2-Chloro-6-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone exhibit significant antimicrobial activity. For instance, derivatives containing furan and sulfonamide functionalities have shown efficacy against various microbial strains, including Escherichia coli and Staphylococcus aureus. The sulfonamide group is particularly noted for its antiprotozoal properties against Plasmodium falciparum, the causative agent of malaria .
Anticancer Activity
Another area of interest is the anticancer properties of this compound. Studies have indicated that piperidine derivatives share structural features with compounds that demonstrate significant anticancer activity. For example, derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation across various cancer cell lines. Preliminary results suggest that such compounds could be explored for their therapeutic potential against cancers like breast and lung cancer .
Antimicrobial Evaluation
A study evaluated the antimicrobial effects of various derivatives similar to this compound. The results indicated a Minimum Inhibitory Concentration (MIC) range between 3.12 and 12.5 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Anticancer Research
In another research effort, pyridine derivatives were synthesized and biologically evaluated for anticancer activity. These derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that compounds with similar structural attributes as this compound could be promising candidates for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-Chloro-6-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone with structurally related compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Furan’s oxygen atom may also facilitate hydrogen bonding with target proteins . In Analog 3, the trifluoromethyl group enhances electron-withdrawing effects, which could improve binding affinity to hydrophobic enzyme pockets compared to the chloro-fluoro substitution in the target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely follows protocols similar to those in , where α-halogenated ketones react with nitrogen heterocycles under basic conditions. However, the furan-sulfonyl group may require additional protection-deprotection steps compared to phenylsulfonyl derivatives .
Limitations in Available Data:
- No explicit pharmacological data (e.g., IC₅₀, toxicity) are provided in the evidence, limiting direct efficacy comparisons.
- Physicochemical properties (e.g., solubility, logP) are absent for most compounds, necessitating further experimental validation.
Q & A
Q. Q1. What are the recommended methodologies for synthesizing 2-(2-Chloro-6-fluorophenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone with high purity and yield?
A1. The synthesis typically involves multi-step processes, including:
- Step 1: Formation of the piperidine sulfonyl intermediate via nucleophilic substitution of 4-(furan-2-ylmethyl)sulfonyl piperidine.
- Step 2: Coupling with 2-chloro-6-fluorophenyl acetyl chloride under anhydrous conditions using triethylamine as a base.
Key parameters include: - Temperature control (0–5°C during coupling to minimize side reactions) .
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura cross-coupling (if applicable) .
- Purification : Use of column chromatography with ethyl acetate/hexane gradients (3:7 ratio) and recrystallization in ethanol .
| Optimization Parameter | Recommended Conditions | Yield Improvement |
|---|---|---|
| Reaction Temperature | 0–5°C (coupling step) | Reduces hydrolysis |
| Solvent System | Dichloromethane/THF | Enhances solubility |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Improves cross-coupling efficiency |
Q. Q2. How can researchers confirm the molecular structure and purity of the compound?
A2. Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm; sulfonyl group at δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.08) .
- X-ray Crystallography : For unambiguous structural confirmation (e.g., bond angles: C–S–O ≈ 104–106°; piperidine ring puckering parameters) .
- HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30) .
Q. Q3. What preliminary biological assays are suitable for evaluating its pharmacological potential?
A3. Initial screens should focus on:
- Receptor binding assays : Target GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to piperazine-based ligands .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
Advanced Research Questions
Q. Q4. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
A4. Contradictions often arise from dynamic effects (e.g., rotamers, solvent interactions):
- Variable Temperature NMR : Identify conformational changes (e.g., coalescence temperatures for piperidine ring protons) .
- DFT Calculations : Compare experimental ¹³C shifts with B3LYP/6-31G(d) optimized structures .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., furan methylene vs. sulfonyl protons) .
Q. Q5. What strategies are effective for elucidating reaction mechanisms in derivative synthesis?
A5. Mechanistic studies require:
- Isotopic Labeling : Use ²H or ¹⁸O to track sulfonyl group transfer .
- Kinetic Profiling : Monitor intermediates via LC-MS at 5-minute intervals .
- Computational Modeling : Transition state analysis with Gaussian09 (e.g., activation energy for SN2 displacement) .
Q. Q6. How can computational models predict biological activity and guide structural modifications?
A6. Leverage:
- Molecular Docking : AutoDock Vina to simulate binding to dopamine D2 receptors (binding affinity < -8 kcal/mol suggests activity) .
- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values .
- ADMET Prediction : SwissADME for bioavailability (e.g., LogP ~3.2; TPSA ~85 Ų) .
Q. Q7. How should researchers address variability in biological assay results across studies?
A7. Mitigate variability by:
- Standardizing Protocols : Use identical cell lines (e.g., ATCC-certified) and assay kits .
- Positive Controls : Include known inhibitors (e.g., imatinib for kinase assays) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
